1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound that features a benzothiazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and an oxidizing agent.
Introduction of the Fluoropyrrolidine Moiety: The fluoropyrrolidine ring can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Coupling Reaction: The final step involves coupling the benzothiazole and fluoropyrrolidine moieties using amide bond formation techniques, often employing coupling reagents like EDCI or DCC under mild conditions.
Chemical Reactions Analysis
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The fluoropyrrolidine moiety enhances the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)piperidine-3-carboxylic acid: This compound has a piperidine ring instead of a fluoropyrrolidine ring, leading to different chemical and biological properties.
2-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid: This compound features a different side chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12FN3O3S |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H12FN3O3S/c13-12(11(14)17)5-6-16(7-12)10-8-3-1-2-4-9(8)20(18,19)15-10/h1-4H,5-7H2,(H2,14,17) |
InChI Key |
CSZREOCEAAWUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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